2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole is a chemical compound with the empirical formula C14H18BNO3 and a molecular weight of 259.11 g/mol . This compound is known for its unique structure, which includes a benzo[D]oxazole ring substituted with a boronic ester group. It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzo[D]oxazole and pinacolborane.
Borylation Reaction: The key step is the borylation of the benzo[D]oxazole ring. This is achieved using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of biologically active molecules.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and electronic materials.
Biological Research: The compound is used in the study of biological systems, particularly in the development of probes and sensors for detecting various biomolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Comparison with Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole can be compared with other boronic esters such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the benzo[D]oxazole ring.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound contains a pyridine ring instead of a benzo[D]oxazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains an aldehyde group, making it useful in the synthesis of various derivatives through nucleophilic addition reactions.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-16-11-8-10(6-7-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCJKYJEQQDQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593915 |
Source
|
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845872-30-2 |
Source
|
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbenzooxazole-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.